DAPSONE HYDROXYLAMINE DEUTERATED

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Dapsone hydroxylamine deuterated is a derivative of dapsone, a well-known sulfone antibiotic. Dapsone itself has been used for decades in the treatment of leprosy and other dermatological conditions due to its anti-inflammatory and antibacterial properties . The deuterated form of dapsone hydroxylamine is a modified version where hydrogen atoms are replaced with deuterium, a stable isotope of hydrogen. This modification can enhance the compound’s stability and alter its pharmacokinetic properties.

Preparation Methods

The synthesis of dapsone hydroxylamine deuterated involves the hydroxylation of dapsone, followed by the incorporation of deuterium. The hydroxylation is typically carried out using cytochrome P-450 enzymes, which convert dapsone into its hydroxylamine form . The deuteration process can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis . Industrial production methods would likely involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Dapsone hydroxylamine deuterated undergoes several types of chemical reactions, including:

Oxidation: The hydroxylamine group can be further oxidized to form nitroso derivatives.

Reduction: The compound can be reduced back to dapsone under certain conditions.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions but can include various oxidized or reduced forms of the compound.

Scientific Research Applications

Dapsone hydroxylamine deuterated has several scientific research applications:

Chemistry: It is used as a model compound to study the effects of deuteration on chemical stability and reaction mechanisms.

Biology: The compound is used to investigate the metabolic pathways of dapsone and its derivatives.

Medicine: Research into its potential therapeutic applications, particularly in conditions where enhanced stability and altered pharmacokinetics could be beneficial.

Mechanism of Action

The mechanism of action of dapsone hydroxylamine deuterated involves its interaction with bacterial enzymes. Similar to dapsone, it inhibits the synthesis of dihydrofolic acid by competing with para-aminobenzoate for the active site of dihydropteroate synthetase . This inhibition prevents bacterial growth and replication. Additionally, the hydroxylamine group can generate reactive oxygen species, contributing to its antibacterial and anti-inflammatory effects .

Comparison with Similar Compounds

Dapsone hydroxylamine deuterated can be compared with other sulfone antibiotics and their derivatives:

Dapsone: The parent compound, widely used for its antibacterial properties.

Sulfoxone: Another sulfone antibiotic with similar applications.

Sulfapyridine: A sulfonamide antibiotic with a different mechanism of action but similar therapeutic uses.

The uniqueness of this compound lies in its deuterated form, which can offer enhanced stability and potentially improved pharmacokinetic properties compared to its non-deuterated counterparts .

Biological Activity

Dapsone Hydroxylamine Deuterated (DDS-NHOH-d4) is a deuterated form of the active metabolite of dapsone, a sulfonamide antibiotic widely used for its antibacterial and anti-inflammatory properties. This article explores the biological activities of DDS-NHOH-d4, focusing on its mechanisms of action, effects on cellular components, and implications for pharmacology and toxicology.

Overview of Dapsone Hydroxylamine

Dapsone (4,4'-diaminodiphenylsulfone) is primarily known for its use in treating leprosy and other dermatological conditions. Its metabolism leads to the formation of dapsone hydroxylamine, which has been implicated in various adverse effects, including methemoglobinemia and hemolytic anemia. The deuterated variant, DDS-NHOH-d4, allows for precise tracking in metabolic studies due to its unique isotopic labeling.

-

Procoagulant Activity :

- DDS-NHOH-d4 enhances procoagulant activity in red blood cells (RBCs), increasing the risk of thrombosis. This effect is mediated by:

-

Erythrocyte Membrane Alterations :

- Studies have shown that DDS-NHOH induces significant alterations in erythrocyte membranes, leading to premature removal of these cells from circulation. Key findings include:

Case Studies and Experimental Data

Research has highlighted various case studies that elucidate the biological activity of DDS-NHOH-d4:

- In Vitro Studies :

- In Vivo Studies :

Comparative Analysis with Other Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Dapsone | Sulfonamide structure; antibiotic | Primary drug used for leprosy treatment |

| Dapsone Hydroxylamine | N-hydroxylated derivative; procoagulant activity | Active metabolite linked to adverse effects |

| Nitroso-Dapsone | Nitroso derivative; potential mutagenicity | Different reactivity profile |

| Sulfamethoxazole | Another sulfonamide; antibacterial properties | Commonly used with trimethoprim |

Applications in Research

The unique properties of DDS-NHOH-d4 make it valuable for various research applications:

- Metabolic Studies : Its deuterated form allows researchers to trace metabolic pathways more accurately.

- Toxicology Assessments : Understanding the adverse effects associated with dapsone therapy can lead to better management strategies for patients.

- Pharmacological Investigations : The compound’s interactions with other drugs and cellular components are crucial for developing safer therapeutic regimens.

Properties

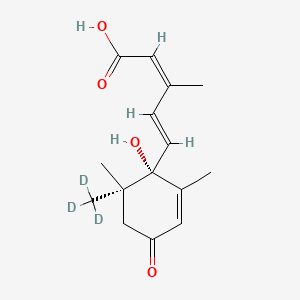

IUPAC Name |

(2Z,4E)-5-[(1S,6S)-1-hydroxy-2,6-dimethyl-4-oxo-6-(trideuteriomethyl)cyclohex-2-en-1-yl]-3-methylpenta-2,4-dienoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O4/c1-10(7-13(17)18)5-6-15(19)11(2)8-12(16)9-14(15,3)4/h5-8,19H,9H2,1-4H3,(H,17,18)/b6-5+,10-7-/t15-/m1/s1/i3D3/t14-,15- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLIDBLDQVAYHNE-IMZUSLGBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)CC(C1(C=CC(=CC(=O)O)C)O)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])[C@]1(CC(=O)C=C([C@@]1(/C=C/C(=C\C(=O)O)/C)O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.